molecular formula C18H20BrClN2O B3036707 1-(4-Bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol CAS No. 400075-56-1

1-(4-Bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol

Cat. No. B3036707
CAS RN: 400075-56-1
M. Wt: 395.7 g/mol
InChI Key: FBLXGXZXGWUZBO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol (BCPE) is a synthetic piperazine compound that has been studied for its potential applications in the field of scientific research. BCPE has been shown to possess a variety of biological activities, including anti-inflammatory and anti-fungal properties. BCPE has also been studied for its potential use in the treatment of certain types of cancer.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in synthesis processes, such as the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, with optimized technological parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
  • It has also been utilized in the synthesis of novel compounds, such as 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrating its value in the creation of new chemical entities (M. Wujec & R. Typek, 2023).

Biological and Pharmacological Research

  • Piperazine-based tertiary amino alcohols, related to this compound, have been synthesized and studied for their antitumor activity, demonstrating potential applications in cancer research (N. Hakobyan et al., 2020).
  • A structurally related compound, 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, has been evaluated as an allosteric enhancer of the A1 adenosine receptor, indicating potential therapeutic applications (R. Romagnoli et al., 2008).

Other Applications

  • The compound has been used in the synthesis of new manufacturing procedures for drugs like cetirizine, highlighting its role in pharmaceutical manufacturing (J. Reiter et al., 2012).
  • It has also played a role in dual labeling studies, such as the dual labeling of lobuprofen with tritium and carbon‐14, underlining its usefulness in drug development and pharmacokinetic studies (J. Santamaria et al., 1988).

properties

IUPAC Name

1-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O/c19-15-6-4-14(5-7-15)18(23)13-21-8-10-22(11-9-21)17-3-1-2-16(20)12-17/h1-7,12,18,23H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLXGXZXGWUZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)Br)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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